molecular formula C20H26B2O6Si B13788102 Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane CAS No. 82172-58-5

Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane

Katalognummer: B13788102
CAS-Nummer: 82172-58-5
Molekulargewicht: 412.1 g/mol
InChI-Schlüssel: IATKLJPWSZUZQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane: is a chemical compound known for its unique structure and properties It consists of a diphenylsilane core with two 4-methyl-1,3,2-dioxaborinan-2-yl groups attached via oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane typically involves the reaction of diphenylsilane with 4-methyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial synthesis may also involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce various reduced silane derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane is used as a building block for the synthesis of complex molecules. It can also serve as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry. It may be used in the design of boron-containing drugs or as a precursor for biologically active compounds .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it valuable in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane involves its interaction with molecular targets through its boron and silicon atoms. The boron atoms can form reversible covalent bonds with diols and other nucleophiles, while the silicon atoms can participate in various chemical transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .

Vergleich Mit ähnlichen Verbindungen

    4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl: This compound has a similar boron-containing structure but differs in its core structure, which is biphenyl instead of diphenylsilane.

    1,3,2-Dioxaborinane,2,2’-[(1-methyl-1,3-propanediyl)bis(oxy)]bis[4-methyl-]: Another similar compound with a different core structure and functional groups.

Uniqueness: Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane is unique due to its combination of boron and silicon atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

82172-58-5

Molekularformel

C20H26B2O6Si

Molekulargewicht

412.1 g/mol

IUPAC-Name

bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane

InChI

InChI=1S/C20H26B2O6Si/c1-17-13-15-23-21(25-17)27-29(19-9-5-3-6-10-19,20-11-7-4-8-12-20)28-22-24-16-14-18(2)26-22/h3-12,17-18H,13-16H2,1-2H3

InChI-Schlüssel

IATKLJPWSZUZQE-UHFFFAOYSA-N

Kanonische SMILES

B1(OCCC(O1)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OB4OCCC(O4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.